Boiling Point Advantage of the C6 Linker Over the C9 Homologue
The hexamethylene-bridged compound (C6) exhibits a boiling point of 475.3 °C at 760 mmHg , which is 26.9 °C lower than the 502.2 °C boiling point of the nonamethylene-bridged homologue (C9) . This lower boiling point can facilitate vacuum distillation purification and reduce thermal degradation risk during processing.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 475.3 °C |
| Comparator Or Baseline | N,N-Nonamethylenebis(2-chlorobenzylamine) dihydrochloride (C9): 502.2 °C |
| Quantified Difference | Δ = −26.9 °C (target compound boils at lower temperature) |
| Conditions | Calculated/predicted values at standard atmospheric pressure (760 mmHg); both compounds in dihydrochloride salt form. |
Why This Matters
A lower boiling point indicates reduced energy input for distillation-based purification and potentially less thermal decomposition, favouring the C6 homologue for applications requiring high-purity isolation.
